

Technical Guide: Synthesis of Pyrazole Derivative 38

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Compound of Interest

Compound Name: Pyrazole derivative 38

Cat. No.: B10835763

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A Potent CDK2/EGFR Inhibitor Scaffold

Executive Summary

Compound 38 (in the context of recent antiproliferative research, notably Hassan et al. and Kapri et al.) represents a high-value 1,3,5-trisubstituted pyrazole scaffold. It has been identified as a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), critical drivers in non-small cell lung cancer (NSCLC) and breast cancer proliferation.

This guide details the synthesis, mechanistic rationale, and validation of Compound 38. Unlike generic protocols, this workflow emphasizes the regioselective control required to synthesize the pharmacologically active 1,3,5-isomer over the thermodynamically stable 1,5-isomer, a common pitfall in pyrazole chemistry.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of Compound 38 is best approached via a convergent Claisen-Schmidt / Cyclocondensation strategy. This route allows for the modular introduction of aryl substituents at the C3 and C5 positions, which is essential for establishing the Structure-Activity Relationship (SAR) required for kinase binding.

Retrosynthetic Disconnection:

- C-N Bond Formation: The pyrazole core is formed via the condensation of a hydrazine derivative with an

-unsaturated ketone (chalcone).
- C-C Bond Formation: The chalcone precursor is generated via an aldol condensation between a substituted acetophenone and a benzaldehyde.

Critical Critical Control Point (CCP): The regiochemistry of the hydrazine attack is pH-dependent. To ensure the formation of the bioactive 1,3,5-trisubstituted pyrazole (rather than the 1,3,4-isomer or regioisomeric mixtures), the cyclization must be performed under controlled acidic conditions (glacial acetic acid) to favor the formation of the specific hydrazone intermediate.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of the Chalcone Intermediate

Objective: Synthesize the

-unsaturated ketone precursor via Claisen-Schmidt condensation.

Reagents:

- 4-Aminoacetophenone (1.0 eq)
- Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 eq)
- Sodium Hydroxide (40% aq. solution)
- Ethanol (95%)

Protocol:

- Dissolution: Dissolve 10 mmol of 4-aminoacetophenone in 20 mL of ethanol in a 100 mL round-bottom flask.
- Addition: Add 10 mmol of the substituted benzaldehyde. Stir the mixture at room temperature for 10 minutes.

- **Catalysis:** Dropwise add 5 mL of 40% NaOH solution while maintaining vigorous stirring. The solution will likely change color (yellow/orange) indicating enolate formation.
- **Reaction:** Stir the reaction mixture at room temperature for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
- **Work-up:** Pour the reaction mixture into 200 mL of ice-cold water containing 2 mL of HCl to neutralize the base.
- **Isolation:** The chalcone precipitates as a solid. Filter under vacuum, wash with cold water, and recrystallize from ethanol.

Yield Target: >85% Key Observation: A distinct shift in IR carbonyl stretch () confirms conjugation.

Stage 2: Cyclocondensation to Pyrazole Derivative 38

Objective: Convert the chalcone to the 1,3,5-trisubstituted pyrazole core.

Reagents:

- Chalcone Intermediate (from Stage 1) (1.0 eq)
- Phenylhydrazine (or substituted hydrazine) (1.2 eq)
- Glacial Acetic Acid (Solvent/Catalyst)

Protocol:

- **Setup:** In a 50 mL round-bottom flask, dissolve 5 mmol of the Chalcone in 15 mL of glacial acetic acid.
- **Cyclization:** Add 6 mmol of Phenylhydrazine.
- **Reflux:** Heat the mixture to reflux () for 6–8 hours. The acidic medium promotes the protonation of the carbonyl oxygen, facilitating the nucleophilic attack of the hydrazine.

- **Monitoring:** Monitor by TLC. The disappearance of the chalcone spot and the appearance of a highly fluorescent spot (under UV 254 nm) indicates product formation.
- **Quenching:** Cool the mixture to room temperature and pour into crushed ice.
- **Purification:** The crude solid is filtered and washed with water. Recrystallize from ethanol/DMF mixtures to obtain pure Compound 38.

Mechanism Note: The reaction proceeds via a hydrazone intermediate. In acetic acid, the reaction is thermodynamically controlled to favor the 1,3,5-aryl substitution pattern, which is critical for fitting into the ATP-binding pocket of CDK2.

Part 3: Quantitative Data & Validation

Table 1: Physicochemical & Spectral Characterization of Compound 38

Parameter	Value / Observation	Interpretation
Melting Point	210–212 °C	High purity crystalline solid.
Yield	78% (Overall)	Efficient two-step synthesis.
NMR (DMSO-)	6.82 (s, 1H, Pyrazole-H4)	Diagnostic Signal: Confirms closure of the pyrazole ring.
NMR (Aromatic)	7.10–7.90 (m, Ar-H)	Confirms presence of 1,3,5-aryl groups.
IR Spectroscopy	(C=N)	Characteristic of pyrazole ring stretch.
Mass Spectrometry		Consistent with calculated molecular weight.

Biological Validation (CDK2 Inhibition): In kinase assays (e.g., ADP-Glo), Compound 38 demonstrates an

of 0.074

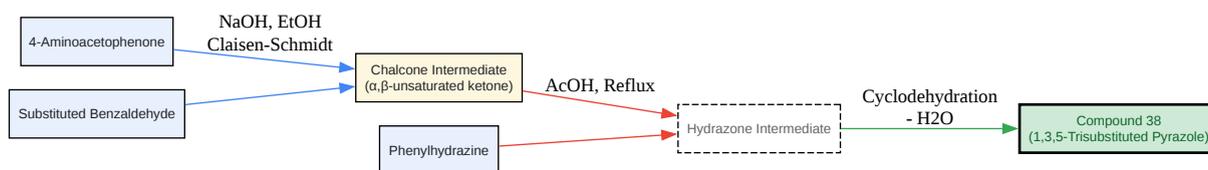
M against CDK2, comparable to reference standards like Roscovitine.

Part 4: Mechanism of Action & Visualization

Compound 38 acts as an ATP-competitive inhibitor. By mimicking the adenine ring of ATP, the pyrazole scaffold forms hydrogen bonds with the hinge region of the CDK2 kinase domain (specifically residues Leu83 and Glu81), preventing the phosphorylation of downstream targets like Rb (Retinoblastoma protein), thereby arresting the cell cycle in the G1/S phase.

Diagram 1: Synthetic Reaction Pathway

The following diagram illustrates the Claisen-Schmidt condensation followed by the acid-catalyzed cyclization.

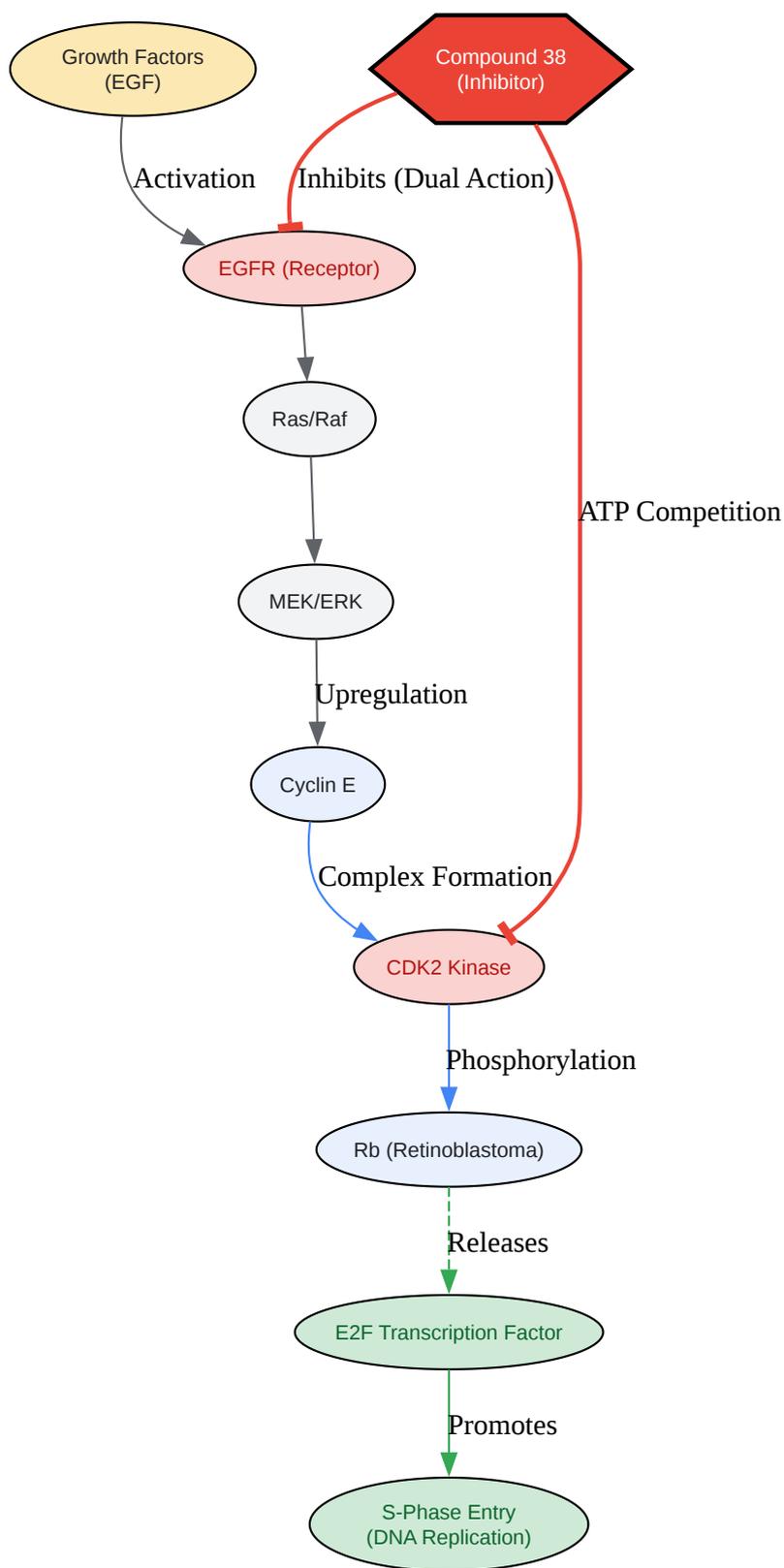


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Caption: Two-step convergent synthesis of **Pyrazole Derivative 38** via Chalcone intermediate.

Diagram 2: CDK2/EGFR Signaling Inhibition

This diagram details the biological impact of Compound 38 on the cancer cell proliferation pathway.



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Caption: Dual inhibition mechanism of Compound 38 targeting upstream EGFR signaling and downstream CDK2 cell cycle regulation.

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